

# **<sup>1</sup>H NMR spectrum of (R)-6-Fluorochroman-2-carboxylic acid**

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## **Compound of Interest**

**Compound Name:** (R)-6-Fluorochroman-2-carboxylic acid

**Cat. No.:** B594401

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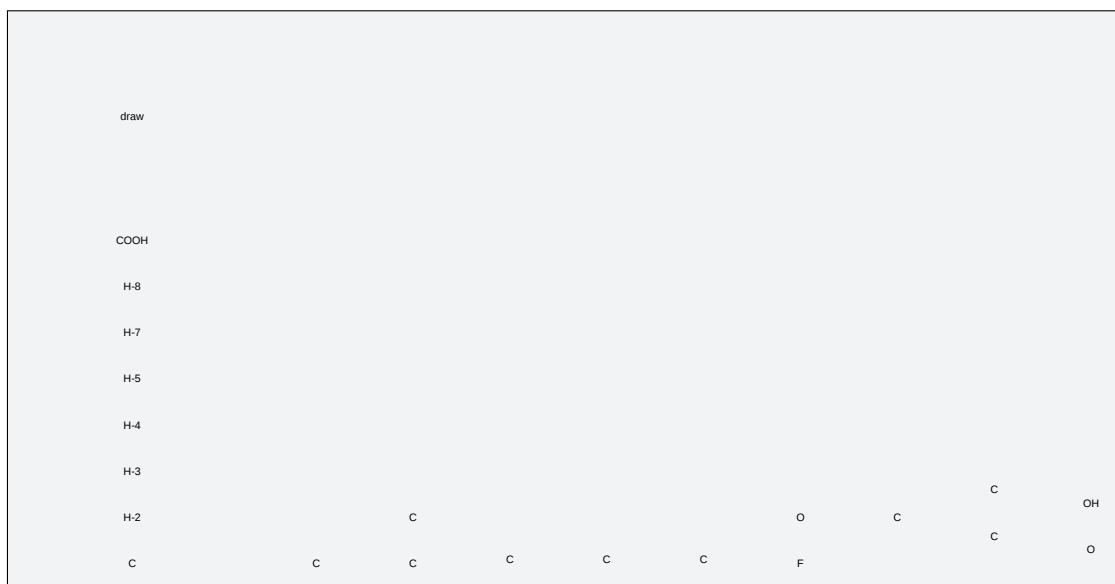
An in-depth analysis of the <sup>1</sup>H NMR spectrum of **(R)-6-Fluorochroman-2-carboxylic acid** is presented in this technical guide. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectral data, experimental procedures for synthesis and analysis, and visual representations of the molecular structure and experimental workflow.

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data**

The <sup>1</sup>H NMR spectrum of 6-Fluorochroman-2-carboxylic acid provides key insights into its molecular structure. The data presented below was obtained from a 400 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.<sup>[1]</sup> It is important to note that the <sup>1</sup>H NMR spectrum for the (R)-enantiomer is identical to that of its (S)-enantiomer and the racemic mixture, as standard NMR spectroscopy is not a chiral technique.

## **Molecular Structure and Proton Numbering**

To facilitate the interpretation of the NMR data, the chemical structure of **(R)-6-Fluorochroman-2-carboxylic acid** with standardized proton numbering is provided below.



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Caption: Molecular structure of **(R)-6-Fluorochroman-2-carboxylic acid**.

## Quantitative $^1\text{H}$ NMR Data Summary

The following table summarizes the proton NMR spectral data for 6-Fluorochroman-2-carboxylic acid.[1]

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
Carboxylic Acid (COOH)	8.61	Broad Singlet (bs)	1H	-
Aromatic (H-5, H-7, H-8)	6.76 - 7.01	Multiplet (m)	3H	-
Methine (H-2)	4.78	Triplet (t)	1H	-
Methylene (H-4)	2.82 - 2.85	Triplet (t)	2H	12
Methylene (H-3)	2.14 - 2.37	Multiplet (m)	2H	-

## Spectral Interpretation

- Carboxylic Acid Proton ( $\delta$  8.61): The signal at 8.61 ppm corresponds to the acidic proton of the carboxylic acid group. Its downfield shift and broad appearance are characteristic of acidic protons, which undergo rapid chemical exchange.[1]
- Aromatic Protons ( $\delta$  6.76 - 7.01): The multiplet in this region integrates to three protons, corresponding to the hydrogens on the fluorinated benzene ring (H-5, H-7, and H-8).[1] The fluorine atom at position 6 influences the chemical shifts and splitting patterns of these adjacent aromatic protons.
- Methine Proton (H-2) ( $\delta$  4.78): This triplet corresponds to the proton at the chiral center (C-2).[1] It is coupled to the two adjacent diastereotopic protons on C-3, resulting in a triplet.
- Methylene Protons (H-4) ( $\delta$  2.82 - 2.85): The signal integrating to two protons is assigned to the methylene group at position 4, adjacent to the aromatic ring.[1]

- Methylene Protons (H-3) ( $\delta$  2.14 - 2.37): This complex multiplet represents the two diastereotopic protons on the carbon adjacent to the chiral center (C-3).[\[1\]](#) Their proximity to the stereocenter makes them chemically non-equivalent, leading to a more complex splitting pattern.

## Experimental Protocols

### Synthesis of 6-Fluorochroman-2-carboxylic acid

The compound is typically synthesized via the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[\[1\]](#)[\[2\]](#)

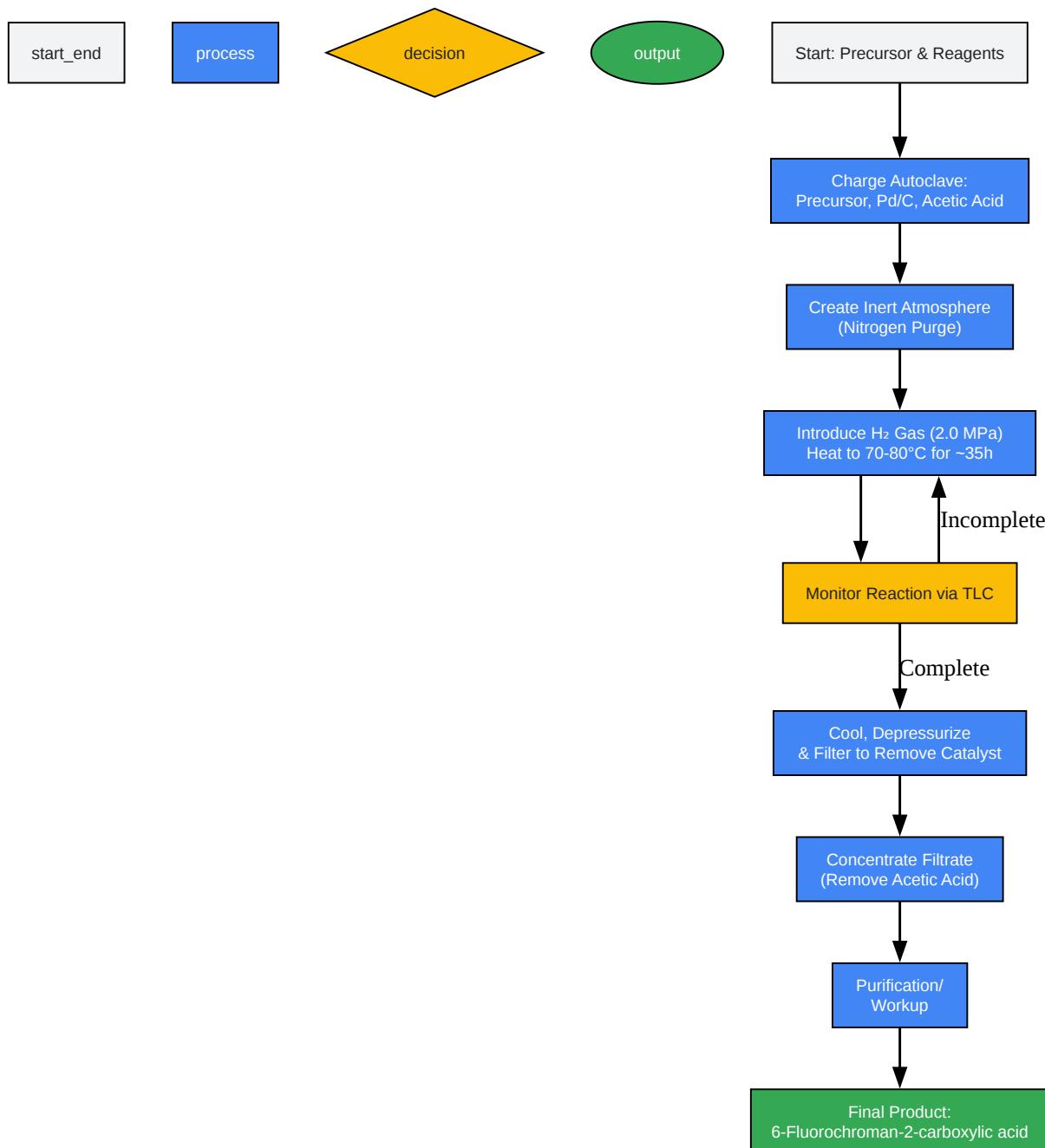
#### Materials:

- 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
- Palladium on carbon (5% Pd/C, 50% wet)
- Glacial acetic acid
- Hydrogen gas
- Nitrogen gas
- Toluene
- Aqueous NaOH solution
- Concentrated HCl
- Petroleum ether

#### Procedure:

- An autoclave reactor is charged with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, Pd/C catalyst, and glacial acetic acid.[\[1\]](#)
- The reactor is sealed and purged with nitrogen gas to create an inert atmosphere.[\[2\]](#)

- The nitrogen is replaced with hydrogen gas, and the reactor is pressurized to approximately 2.0 MPa.[1][2]
- The reaction mixture is heated to 70-80°C and stirred for 30-35 hours.[1][2]
- Reaction completion is monitored using Thin Layer Chromatography (TLC).[1]
- After completion, the reactor is cooled, and the hydrogen gas is released. The reaction mixture is filtered to remove the Pd/C catalyst.[1]
- The filtrate is concentrated under reduced pressure to remove the glacial acetic acid.[1]
- The crude product is purified. One method involves adding toluene and an aqueous NaOH solution, separating the aqueous layer, and acidifying it with concentrated HCl to precipitate the solid product.[1] An alternative is to pour the concentrated residue into petroleum ether to induce crystallization.[1][2]
- The resulting solid is filtered, washed with water, and dried to yield 6-Fluorochroman-2-carboxylic acid.[1]

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Caption: Workflow for the synthesis of 6-Fluorochroman-2-carboxylic acid.

# <sup>1</sup>H NMR Spectroscopy Protocol

## Instrumentation:

- A 400 MHz NMR spectrometer.[\[1\]](#)

## Sample Preparation:

- A small amount of the synthesized **(R)-6-Fluorochroman-2-carboxylic acid** is dissolved in a deuterated solvent, typically deuterated chloroform ( $\text{CDCl}_3$ ).[\[1\]](#)[\[3\]](#)
- The use of a deuterated solvent is crucial to avoid overwhelming signals from the solvent's protons.[\[3\]](#)
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

## Data Acquisition:

- The prepared sample in the NMR tube is placed into the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- The <sup>1</sup>H NMR spectrum is acquired. Standard parameters for acquisition include defining the spectral width, acquisition time, and number of scans.[\[4\]](#)[\[5\]](#)
- The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

## Data Processing:

- The spectrum is phased and baseline corrected.
- The chemical shifts of the signals are referenced to the internal standard (TMS).
- The signals are integrated to determine the relative number of protons corresponding to each resonance.[\[3\]](#)
- Coupling constants (J-values) are measured from the splitting patterns of the multiplets.

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